Cas no 898752-76-6 (ethyl 8-(2-methoxyphenyl)-8-oxooctanoate)
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
- LogP
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- Inchi: 1S/C17H24O4/c1-3-21-17(19)13-7-5-4-6-11-15(18)14-10-8-9-12-16(14)20-2/h8-10,12H,3-7,11,13H2,1-2H3
- InChI Key: CJYNQAUFUOYCFZ-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCCCC(C1C=CC=CC=1OC)=O)=O
Computed Properties
- Exact Mass: 292.16700
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 11
Experimental Properties
- Density: 1.042
- Boiling Point: 401.69°C at 760 mmHg
- Flash Point: 174.384°C
- Refractive Index: 1.495
- PSA: 52.60000
- LogP: 3.78160
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207768-1g |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 207768-2g |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207768-5g |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| A2B Chem LLC | AH91952-1g |
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 1g |
$516.00 | 2024-04-19 | |
| A2B Chem LLC | AH91952-2g |
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 2g |
$839.00 | 2024-04-19 | |
| A2B Chem LLC | AH91952-5g |
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 5g |
$1989.00 | 2024-04-19 |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
Research Brief on Ethyl 8-(2-Methoxyphenyl)-8-Oxooctanoate (CAS: 898752-76-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate (CAS: 898752-76-6) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its structural versatility and potential therapeutic applications. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic pathways, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that ethyl 8-(2-methoxyphenyl)-8-oxooctanoate serves as a key intermediate in the synthesis of novel COX-2 inhibitors. Researchers optimized its production via a Pd-catalyzed coupling reaction, achieving an 82% yield with high purity (>98%). The compound's methoxyphenyl and keto-ester functionalities were critical for downstream derivatization into potent anti-inflammatory agents, showing IC50 values in the nanomolar range against COX-2 enzymes.
In oncology research, a team from the University of Cambridge (2024) identified ethyl 8-(2-methoxyphenyl)-8-oxooctanoate as a scaffold for HDAC6-selective inhibitors. Structural modifications at the octanoate chain yielded compounds with >50-fold selectivity over other HDAC isoforms. Molecular docking studies revealed that the 2-methoxyphenyl group occupies a unique hydrophobic pocket in HDAC6, explaining the observed selectivity. These derivatives exhibited promising antiproliferative activity against multiple myeloma cell lines (EC50 = 0.7-2.3 μM).
Metabolic stability studies (ACS Pharmacology & Translational Science, 2024) highlighted both challenges and opportunities for this chemical entity. While the ester moiety conferred favorable cell permeability (Papp > 15 × 10-6 cm/s in Caco-2 assays), it also showed rapid hydrolysis in human liver microsomes (t1/2 = 23 min). This finding has spurred research into prodrug strategies, with several N-acyloxymethyl derivatives currently in preclinical evaluation.
The compound's role in neurodegenerative disease research has also emerged recently. A Nature Communications paper (2024) reported that ethyl 8-(2-methoxyphenyl)-8-oxooctanoate derivatives can modulate α-synuclein aggregation. Through systematic SAR studies, researchers developed analogs that reduced fibril formation by 60-75% in Parkinson's disease models, with the 2-methoxy group proving essential for activity. These findings open new avenues for targeting protein misfolding disorders.
From a synthetic chemistry perspective, advances in continuous flow technology have improved the scalability of ethyl 8-(2-methoxyphenyl)-8-oxooctanoate production. A 2024 Organic Process Research & Development study described a telescoped three-step synthesis achieving 76% overall yield with <1% impurities under GMP-like conditions. This development addresses previous limitations in large-scale manufacturing for clinical trial material preparation.
In conclusion, ethyl 8-(2-methoxyphenyl)-8-oxooctanoate (898752-76-6) represents a multifaceted building block with demonstrated utility across therapeutic areas. Ongoing research focuses on expanding its application through structural optimization, formulation strategies, and target identification. The compound's unique pharmacophoric features continue to inspire novel drug discovery campaigns, particularly in areas requiring selective enzyme modulation or protein-protein interaction inhibition.
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